

Spectroscopic Analysis of Ethyl Acetylglycinate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl acetylglycinate*

Cat. No.: B031731

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Introduction

Ethyl acetylglycinate, also known as ethyl N-acetylglycinate or ethyl acetamidoacetate, is a derivative of the amino acid glycine. Its chemical formula is C₆H₁₁NO₃ with a molecular weight of approximately 145.16 g/mol .^[1] As a key building block in organic synthesis, particularly in the preparation of more complex molecules and potential pharmaceutical agents, a thorough understanding of its structural features is paramount. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethyl acetylglycinate**, intended for researchers, scientists, and professionals in drug development. The document outlines the key spectroscopic data in structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data for **ethyl acetylglycinate**.

Table 1: ¹H NMR Spectroscopic Data for **Ethyl Acetylglycinate** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.0-6.5	Broad Singlet	1H	N-H
4.21	Quartet	2H	O-CH ₂ -CH ₃
3.98	Doublet	2H	N-CH ₂ -C=O
2.04	Singlet	3H	CH ₃ -C=O
1.28	Triplet	3H	O-CH ₂ -CH ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Actual chemical shifts can vary slightly depending on concentration and exact experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data for **Ethyl Acetylglycinate** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
170.3	C=O (Ester)
169.8	C=O (Amide)
61.5	O-CH ₂ -CH ₃
42.2	N-CH ₂ -C=O
23.0	CH ₃ -C=O
14.2	O-CH ₂ -CH ₃

Note: These are typical chemical shift values and can be influenced by the solvent and other experimental parameters.[\[2\]](#)

Table 3: Infrared (IR) Spectroscopy Data for **Ethyl Acetylglycinate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300	Strong, Broad	N-H Stretch (Amide)
2980-2850	Medium	C-H Stretch (Aliphatic)
~1740	Strong	C=O Stretch (Ester)
~1650	Strong	C=O Stretch (Amide I)
~1550	Strong	N-H Bend (Amide II)
~1200	Strong	C-O Stretch (Ester)

Note: The IR spectrum of a compound provides information about the functional groups present.[\[3\]](#)

Table 4: Mass Spectrometry (MS) Data for **Ethyl Acetylglycinate** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
145	Moderate	[M] ⁺ (Molecular Ion)
102	High	[M - C ₂ H ₅ O] ⁺ or [M - CH ₃ CO] ⁺
88	High	[M - C ₂ H ₅ O ₂] ⁺
74	Moderate	[CH ₂ =C(OH)NHCH ₃] ⁺
43	High (Base Peak)	[CH ₃ CO] ⁺

Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[4\]](#) The molecular ion peak may be of low abundance or absent in electron ionization mass spectra.[\[5\]](#)

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[\[6\]](#)

- Sample Preparation: Dissolve 5-10 mg of purified **ethyl acetylglycinate** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). The use of a deuterated solvent is necessary to avoid large solvent signals in the ^1H NMR spectrum.
- Filtration and Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final height of the solution in the tube should be about 4-5 cm.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming) to ensure high resolution.
- Data Acquisition:
 - ^1H NMR: A standard one-dimensional proton experiment is typically run first. Key parameters to set include the number of scans, the relaxation delay, and the acquisition time. For quantitative results, a longer relaxation delay (at least 5 times the longest T_1 relaxation time) is necessary.[\[7\]](#)
 - ^{13}C NMR: A proton-decoupled ^{13}C experiment is standard. This provides a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[1\]](#)

- Sample Preparation (Thin Solid Film Method):

- Place a small amount (a few milligrams) of solid **ethyl acetylglycinate** into a small vial.
- Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid completely.
- Using a pipette, place a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, which will leave a thin film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty salt plate (if necessary, depending on the instrument's setup).
 - Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (in cm^{-1}). The characteristic absorption bands are then correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.[\[8\]](#)

- Sample Preparation:
 - Prepare a dilute solution of **ethyl acetylglycinate** in a suitable volatile solvent, such as methanol or acetonitrile. The concentration should be in the range of $\mu\text{g/mL}$ to ng/mL , depending on the instrument's sensitivity.
 - It is crucial to ensure the sample is clean to avoid contamination and ion suppression.[\[9\]](#)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer in several ways. For a pure compound, direct infusion via a syringe pump is a common method. Alternatively, the sample can be introduced through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** The molecules must be ionized before they can be analyzed. Electron Ionization (EI) is a common technique used with GC-MS, which often causes extensive fragmentation. "Soft" ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are typically used with LC-MS and often result in a more abundant molecular ion peak. [\[10\]](#)
- **Mass Analysis:** The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
- **Data Analysis:** The mass spectrum is a plot of relative ion intensity versus m/z . The peak with the highest m/z value often corresponds to the molecular ion, from which the molecular weight can be determined. The fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like **ethyl acetylglycinate**.

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